molecular formula C13H22ClN3O B2637575 2-(1-Aminocyclohexyl)-5-ethyl-6-methyl-1,4-dihydropyrimidin-4-one hydrochloride CAS No. 1333723-70-8

2-(1-Aminocyclohexyl)-5-ethyl-6-methyl-1,4-dihydropyrimidin-4-one hydrochloride

Cat. No. B2637575
CAS RN: 1333723-70-8
M. Wt: 271.79
InChI Key: HKPLQUFDOODIJL-UHFFFAOYSA-N
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Description

The compound “2-(1-Aminocyclohexyl)-5-ethyl-6-methyl-1,4-dihydropyrimidin-4-one hydrochloride” is a hydrochloride salt of a complex organic molecule. It contains a cyclohexyl group, a pyrimidinone ring, and an ethyl and a methyl group attached to the pyrimidinone ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a cyclic structure. The cyclohexyl group would likely contribute to the three-dimensionality of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. The pyrimidinone ring, for example, might undergo reactions typical of carbonyl compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the hydrochloride salt could make the compound more soluble in water .

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to speculate about its mechanism of action .

Future Directions

The future research directions for this compound would likely depend on its intended use or biological activity. It could be of interest in various fields, such as medicinal chemistry, if it exhibits useful biological activity .

properties

IUPAC Name

2-(1-aminocyclohexyl)-5-ethyl-4-methyl-1H-pyrimidin-6-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O.ClH/c1-3-10-9(2)15-12(16-11(10)17)13(14)7-5-4-6-8-13;/h3-8,14H2,1-2H3,(H,15,16,17);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKPLQUFDOODIJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(NC1=O)C2(CCCCC2)N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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